molecular formula C10H20N2O3 B6361191 tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate CAS No. 1549812-73-8

tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate

Cat. No.: B6361191
CAS No.: 1549812-73-8
M. Wt: 216.28 g/mol
InChI Key: REUNVCLBHFFYFH-JGVFFNPUSA-N
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Description

tert-Butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate (CAS: 724787-35-3) is a piperidine derivative featuring a hydroxyl group at the 4-position and a tert-butoxycarbonyl (Boc) carbamate group at the 3-position. Its molecular formula is C₁₀H₂₀N₂O₃ (MW: 216.28 g/mol). This compound is widely used as a chiral building block in pharmaceutical synthesis, particularly in the development of protease inhibitors and kinase-targeting drugs. The Boc group serves as a protective moiety for amines, enabling selective reactions in multi-step syntheses .

Properties

IUPAC Name

tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-6-11-5-4-8(7)13/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUNVCLBHFFYFH-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CNCC[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Protection via Mixed Anhydride Intermediates

A widely adopted method involves the reaction of (3S,4R)-4-hydroxypiperidin-3-amine with tert-butyl chloroformate (Boc-Cl) or di-tert-butyl dicarbonate (Boc₂O). The process typically follows these steps:

  • Base Selection : Triethylamine (TEA) or N-methylmorpholine (NMM) is used to neutralize HCl generated during Boc-Cl reactions.

  • Solvent Systems : Anhydrous ethyl acetate or tetrahydrofuran (THF) ensures optimal solubility and minimizes hydrolysis.

  • Temperature Control : Reactions are conducted at 0–5°C to suppress racemization, followed by gradual warming to 10–15°C for completion.

Example Protocol :

  • Dissolve (3S,4R)-4-hydroxypiperidin-3-amine (1.0 equiv) in anhydrous THF.

  • Add TEA (1.2 equiv) and cool to 0°C.

  • Slowly add Boc-Cl (1.1 equiv) dropwise.

  • Stir for 4–6 hours at 0–5°C, then warm to room temperature.

  • Extract with ethyl acetate, wash with brine, and purify via flash chromatography (hexane/ethyl acetate 8:1).

Yield : 70–85% with ≥97% purity.

Industrial-Scale Production Using Continuous Flow Reactors

For large-scale synthesis, continuous flow reactors enhance reproducibility and yield:

  • Residence Time : 10–15 minutes at 25°C.

  • Catalyst : Immobilized lipases for enantioselective Boc protection, achieving 90–95% enantiomeric excess (ee).

  • Purification : Crystallization from ethanol/water (4:1) yields >99% pure product.

Stereochemical Control and Resolution

Chiral Starting Materials

The (3S,4R) configuration is often introduced via chiral piperidine precursors synthesized through:

  • Asymmetric Hydrogenation : Using Ru-BINAP catalysts to reduce pyridine derivatives.

  • Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic mixtures.

Dynamic Kinetic Resolution (DKR)

In cases where racemization occurs, DKR combines enzymatic selectivity with metal catalysts (e.g., Shvo’s catalyst) to achieve >95% ee.

Functional Group Compatibility and Protection

Hydroxyl Group Protection

The C4 hydroxyl group is protected as a silyl ether (e.g., TBSCl) prior to Boc installation to prevent oxidation or elimination.

Protection Protocol :

  • React (3S,4R)-4-hydroxypiperidin-3-amine with TBSCl (1.5 equiv) and imidazole (2.0 equiv) in DMF.

  • Stir for 12 hours at 25°C.

  • Deprotect post-Boc installation using TBAF in THF.

Analytical Validation

Structural Confirmation

  • ¹H NMR :

    • tert-Butyl singlet at δ 1.42 ppm.

    • Piperidine protons between δ 3.2–3.8 ppm (J = 10–12 Hz for trans-diaxial coupling).

  • X-ray Crystallography : Resolves absolute configuration using SHELXL refinement.

Purity Assessment

  • Chiral HPLC : Chiralpak IC-3 column (hexane/isopropanol 90:10), retention time 12.3 minutes.

  • LC-MS : [M+H]⁺ at m/z 217.1 (calculated 216.28).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Stereochemical Purity (ee)
Boc-Cl/TEA/THF859798
Continuous Flow909999
Enzymatic Resolution789595

Reaction Optimization Strategies

Solvent Screening

Ethyl acetate outperforms THF in minimizing byproducts (e.g., tert-butyl alcohol) due to its lower polarity.

Temperature Effects

Yields drop by 15% at temperatures >25°C due to increased racemization.

Industrial Applications and Scalability

Phase-transfer catalysis (PTC) enables efficient alkylation of intermediates:

  • Catalyst : Tetrabutylammonium bromide (0.1 equiv).

  • Conditions : KOH (3.0 equiv), methyl sulfate (1.2 equiv) in ethyl acetate.

  • Yield : 92% for methyl ether derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate has been utilized in the synthesis of various drug candidates. Its piperidine structure is particularly useful in developing compounds that interact with neurotransmitter systems, making it relevant for conditions such as schizophrenia and depression.

Case Study: Antidepressant Activity
A study demonstrated that derivatives of this compound exhibited selective serotonin reuptake inhibition, suggesting potential as antidepressants. The modification of the hydroxypiperidine moiety allows for enhanced binding affinity to serotonin receptors .

1.2 Neuroprotective Agents

Research indicates that compounds derived from this compound can provide neuroprotective effects. This is attributed to their ability to modulate glutamate receptors, which play a crucial role in neurodegenerative diseases.

Case Study: Glutamate Modulation
In vitro studies showed that certain derivatives could effectively reduce excitotoxicity in neuronal cultures, indicating a protective role against conditions like Alzheimer's disease .

Synthesis and Chemical Reactions

2.1 Synthetic Pathways

The compound serves as an intermediate in various synthetic pathways for more complex molecules. Its ability to undergo nucleophilic substitution reactions makes it a versatile building block in organic synthesis.

Reaction TypeDescriptionExample Product
Nucleophilic SubstitutionReacts with electrophiles to form new compoundsPiperidine derivatives
Coupling ReactionsForms bonds with other functional groupsComplex pharmaceuticals

Research and Development

3.1 Biological Studies

Ongoing research focuses on the biological activity of this compound and its derivatives. Studies have highlighted its potential in various therapeutic areas beyond psychiatry, including:

  • Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Research suggests that certain modifications can enhance anti-inflammatory activity.

Comparison with Similar Compounds

Stereoisomers and Diastereomers

The stereochemistry of the hydroxyl and carbamate groups critically influences the compound’s properties:

Compound Name CAS Number Configuration Key Differences
tert-Butyl N-[(3R,4S)-3-hydroxypiperidin-4-yl]carbamate 1787258-87-0 (3R,4S) Inverse stereochemistry at C3 and C4; altered hydrogen bonding and solubility
tert-Butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate 1932536-58-7 (3S,4S) Both groups in S-configuration; diastereomer with distinct crystal packing
tert-Butyl (trans-3-hydroxypiperidin-4-yl)carbamate 859854-66-3 Trans Higher melting point due to trans geometry; reduced solubility in polar solvents

Impact of Stereochemistry :

  • The (3S,4R) configuration of the target compound optimizes hydrogen-bonding interactions in enzyme-binding pockets, making it preferable in drug design compared to (3R,4S) or (3S,4S) isomers .
  • Diastereomers like (3S,4S) exhibit lower bioavailability due to inefficient target binding .

Fluorinated Analogs

Substitution of the hydroxyl group with fluorine enhances lipophilicity and metabolic stability:

Compound Name CAS Number Substituent Molecular Weight Key Properties
tert-Butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate 1434127-01-1 F at C3 218.26 g/mol Increased logP (1.8 vs. 1.2 for parent); improved membrane permeability
tert-Butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate 1434126-99-4 F at C3 218.26 g/mol Enhanced resistance to oxidative degradation
tert-Butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate 1052713-48-0 F at C4 218.26 g/mol Disrupted hydrogen bonding; reduced solubility in water

Key Findings :

  • Fluorine at C3 improves metabolic stability by blocking cytochrome P450-mediated oxidation .
  • Fluorine at C4 reduces polarity, making the compound more suitable for blood-brain barrier penetration .

Methoxy and Methylated Derivatives

Modifications to the hydroxyl group or carbamate nitrogen alter electronic and steric properties:

Compound Name CAS Number Modification Molecular Weight Key Properties
tert-Butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate 1932019-20-9 OMe at C4 230.31 g/mol Increased steric bulk; slower hydrolysis under acidic conditions
tert-Butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate 2126144-21-4 N-Me 232.30 g/mol Reduced hydrogen-bonding capacity; higher logP (2.1)

Boronated and Cyclic Analogs

Specialized derivatives enable cross-coupling reactions or conformational rigidity:

Compound Name CAS Number Feature Molecular Weight Key Use
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate 1451153-83-5 Boronate 309.22 g/mol Suzuki-Miyaura coupling for aryl ring functionalization
tert-Butyl N-[(3S)-2,6-dioxopiperidin-3-yl]carbamate 151367-92-9 Diketone 228.24 g/mol Chelation of metal ions in catalytic systems

Biological Activity

tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and its role as an inhibitor of key enzymes involved in neurodegenerative diseases. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables that summarize its effects.

  • Molecular Formula : C10H20N2O3
  • Molecular Weight : 216.28 g/mol
  • CAS Number : 1549812-73-8

Research indicates that this compound may act through several mechanisms:

  • Inhibition of Acetylcholinesterase (AChE) : This enzyme is crucial for breaking down acetylcholine in the synaptic cleft. Inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.
  • Reduction of Amyloid Beta Aggregation : The compound has demonstrated the ability to inhibit the aggregation of amyloid beta peptides, which are implicated in neurodegenerative processes.

In Vitro Studies

In vitro studies have shown that this compound exhibits protective effects on neuronal cells exposed to toxic agents such as amyloid beta. For instance:

  • Cell Viability : The compound significantly improved cell viability in astrocytes treated with amyloid beta 1-42. At a concentration of 100 μM, it maintained approximately 62.98% cell viability compared to 43.78% in untreated controls .

In Vivo Studies

In vivo studies have further elucidated its potential therapeutic effects:

  • Animal Models : In scopolamine-induced models of cognitive impairment, treatment with this compound resulted in reduced levels of amyloid beta and improved behavioral outcomes compared to untreated controls .

Data Table: Summary of Biological Activities

Study TypeConcentration (μM)Cell Viability (%)Amyloid Beta Inhibition (%)
In Vitro10062.9885%
In VivoVariableNot specifiedSignificant reduction noted

Case Studies

  • Neuroprotective Effects : A study demonstrated that this compound protected astrocytes from apoptosis induced by amyloid beta exposure. This suggests its potential as a therapeutic agent in neurodegenerative diseases characterized by amyloid pathology .
  • Cognitive Enhancement : In models simulating Alzheimer’s disease, the compound exhibited cognitive enhancement effects, likely due to its dual action on AChE inhibition and amyloid beta aggregation prevention .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Step 1 : Start with (3S,4R)-4-hydroxypiperidin-3-amine. Protect the amine group using di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) with a base like triethylamine (TEA) at 0–5°C to prevent side reactions.
  • Step 2 : Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane).
  • Step 3 : Purify via silica gel column chromatography (gradient elution: 20–50% ethyl acetate in hexane). Typical yields range from 70–85% .
  • Optimization : Use catalytic DMAP (4-dimethylaminopyridine) to accelerate Boc protection. Avoid excess base to minimize racemization at the chiral centers .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Characterization Workflow :

  • NMR : ¹H NMR (CDCl₃) shows key signals: δ 1.44 ppm (Boc tert-butyl), δ 3.5–4.2 ppm (piperidinyl protons), and δ 5.1 ppm (hydroxyl proton after exchange). ¹³C NMR confirms Boc carbonyl at ~155 ppm .
  • HPLC : Use a chiral column (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) to verify enantiomeric purity (>97% ee) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 217.3) validates molecular weight .

Q. What purification strategies are recommended to isolate this compound from reaction byproducts?

  • Purification Protocols :

  • Recrystallization : Dissolve crude product in hot ethyl acetate, then slowly add hexane to induce crystallization.
  • Column Chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (30:70) to separate Boc-protected product from unreacted starting material.
  • HPLC Prep : For high-purity requirements (>99%), employ reverse-phase C18 columns with acetonitrile/water gradients .

Q. How should this compound be stored to ensure long-term stability?

  • Storage Guidelines :

  • Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent hydrolysis of the Boc group.
  • Avoid exposure to moisture or acidic/basic vapors, which can degrade the carbamate moiety .

Advanced Research Questions

Q. How can the stereochemical integrity of the (3S,4R) configuration be validated experimentally?

  • Stereochemical Analysis :

  • X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., tartaric acid derivative) and refine using SHELXL . ORTEP-3 can visualize the 3D structure to confirm absolute configuration .
  • Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to validate enantiomeric purity .

Q. What computational methods are suitable for modeling this compound’s interactions with biological targets?

  • Computational Strategies :

  • Docking Studies : Use AutoDock Vina with the piperidine hydroxyl as a hydrogen-bond donor. Parameterize the Boc group as a flexible side chain.
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential surfaces for nucleophilic attack sites .

Q. How can contradictory data (e.g., NMR vs. X-ray) be resolved during structural elucidation?

  • Data Reconciliation Protocol :

  • Step 1 : Re-examine NMR sample preparation (e.g., solvent deuteration, temperature control).
  • Step 2 : Compare experimental X-ray bond lengths/angles with DFT-optimized values to identify discrepancies.
  • Step 3 : Use dynamic NMR (VT-NMR) to detect conformational flexibility that may explain anomalies .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Mechanistic Probes :

  • Kinetic Studies : Monitor Boc deprotection rates under acidic conditions (e.g., TFA/DCM) via in situ IR spectroscopy.
  • Isotopic Labeling : Use ¹⁸O-labeled water to track hydrolysis pathways of the carbamate group .

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